3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, along with a nitrile group. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest control .
Pharmacokinetics
The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may exert toxic effects on pests.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme inhibition and activation processes, which can significantly impact biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions often involve the formation of hydrogen bonds and other non-covalent interactions with the target biomolecules . These interactions can lead to conformational changes in the biomolecules, affecting their activity and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular functions, which may be due to the accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels . These findings highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of important metabolites, leading to changes in metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism . The subcellular localization of this compound is thus a key determinant of its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to ensure high purity and yield, making the compound suitable for various applications in the pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: It is explored for its potential in drug discovery and development, especially in the design of pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the nitrile group, which adds to its versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity patterns and potential for use in a broader range of scientific and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYAXCKQVOAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510461 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-71-4 | |
Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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